1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol
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Overview
Description
1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluorobenzyl group attached to the nitrogen atom at position 1, and two methyl groups at positions 3 and 5 of the pyrazole ring. The presence of the fluorine atom in the benzyl group can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.
Introduction of the fluorobenzyl group: The 3,5-dimethylpyrazole can then be reacted with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrazole ring or the benzyl group.
Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-one.
Reduction: Various reduced forms of the pyrazole ring or benzyl group.
Substitution: Compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-ol: Lacks the fluorine atom, which may result in different chemical and biological properties.
1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol: Contains a chlorine atom instead of fluorine, which can affect reactivity and biological activity.
1-(2-Methylbenzyl)-3,5-dimethyl-1H-pyrazol-4-ol: The presence of a methyl group instead of fluorine can lead to different steric and electronic effects.
Uniqueness
The presence of the fluorine atom in 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol makes it unique compared to its analogs. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, potentially leading to enhanced biological activity and selectivity.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-8-12(16)9(2)15(14-8)7-10-5-3-4-6-11(10)13/h3-6,16H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIQTFFFLMCDNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2F)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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